N,N-diethyl-4-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
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Overview
Description
N,N-diethyl-4-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24FN3O3S2 and its molecular weight is 449.56. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them significant for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Enzyme Inhibition
Gul et al. (2016) synthesized benzenesulfonamides with potential as carbonic anhydrase inhibitors. The study found that certain derivatives exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. These compounds strongly inhibited both human cytosolic isoforms hCA I and II, indicating their potential for therapeutic applications in cancer treatment (Gul et al., 2016).
Antifungal Applications
Sławiński et al. (2014) reported on the synthesis of novel N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives with in vitro activity against yeast-like fungi. These compounds showed significant growth-inhibitory activity, superior or comparable to the reference drug fluconazole, especially against Candida albicans. This suggests potential applications in the development of new antifungal agents (Sławiński et al., 2014).
Antihypertensive Properties
Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles as potent, orally active angiotensin II receptor antagonists. These compounds, including variants with benzenesulfonamide structures, were found to produce a potent antihypertensive effect upon oral administration. This highlights the potential of benzenesulfonamide derivatives in the development of new treatments for hypertension (Carini et al., 1991).
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Benzene Derivatives
Benzene is a six-membered ring with alternating double bonds, and it forms the basis for many aromatic compounds. Benzene derivatives have been found in many important synthetic drug molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-diethyl-4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)19-10-8-17(9-11-19)20(26)25-13-12-23-21(25)29-15-16-6-5-7-18(22)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCJDBIAQXJARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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